Benzoic acid, 2,3,4,5-tetrachloro-6-(hydroxymethyl)-
Description
Benzoic acid, 2,3,4,5-tetrachloro-6-(hydroxymethyl)- is a chlorinated derivative of benzoic acid. This compound is characterized by the presence of four chlorine atoms and a hydroxymethyl group attached to the benzene ring.
Properties
CAS No. |
62268-09-1 |
|---|---|
Molecular Formula |
C8H4Cl4O3 |
Molecular Weight |
289.9 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C8H4Cl4O3/c9-4-2(1-13)3(8(14)15)5(10)7(12)6(4)11/h13H,1H2,(H,14,15) |
InChI Key |
GGRDKCIFNAHARJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,3,4,5-tetrachlorobenzoic acid with formaldehyde under acidic conditions to introduce the hydroxymethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by controlled reactions to introduce the hydroxymethyl group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Substitution Reagents: Nucleophiles such as amines or thiols for substitution reactions.
Major Products:
Oxidation: Formation of 2,3,4,5-tetrachloro-6-carboxybenzoic acid.
Reduction: Formation of 2,3,4,5-tetrachloro-6-methylbenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2,3,4,5-tetrachloro-6-(hydroxymethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 2,3,4,5-tetrachloro-6-(hydroxymethyl)- involves its interaction with cellular components. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. The chlorine atoms and hydroxymethyl group play a crucial role in its antimicrobial activity by disrupting cell membrane integrity and enzyme function .
Comparison with Similar Compounds
- Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-
- Benzoic acid, 2,3,4,5-tetrachloro-6-methyl-
- Benzoic acid, 2,3,4,5-tetrachloro-6-carboxy-
Comparison: Benzoic acid, 2,3,4,5-tetrachloro-6-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
